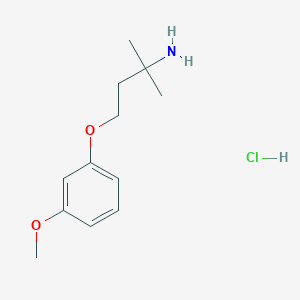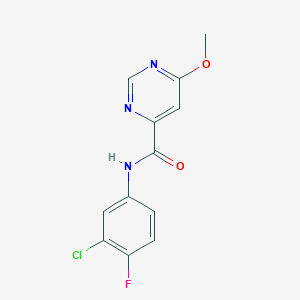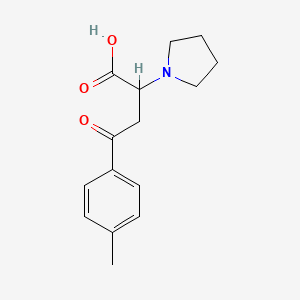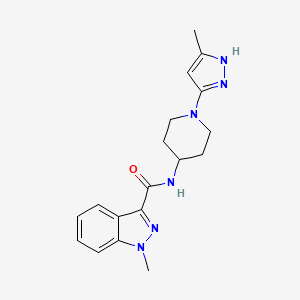![molecular formula C17H16N4O B2584826 1-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole CAS No. 2380040-02-6](/img/structure/B2584826.png)
1-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(Naphthalene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is a complex organic compound that belongs to the class of 1,2,3-triazoles.
Preparation Methods
The synthesis of 1-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This method is favored for its high efficiency and regioselectivity .
-
Synthetic Route
Step 1: Synthesis of the azide precursor by reacting naphthalene-1-carbonyl chloride with sodium azide.
Step 2: Preparation of the alkyne precursor by reacting azetidine with propargyl bromide.
Step 3: The azide and alkyne precursors undergo CuAAC to form the triazole ring.
-
Reaction Conditions
- The CuAAC reaction is typically carried out in the presence of a copper(I) catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate.
- The reaction is performed in a solvent like dimethyl sulfoxide (DMSO) or water at room temperature.
-
Industrial Production
Chemical Reactions Analysis
1-{[1-(Naphthalene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
-
Reduction
- Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
-
Substitution
- The triazole ring can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted triazoles.
-
Common Reagents and Conditions
- Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and halogenated compounds (e.g., bromoalkanes).
- Reactions are usually carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Scientific Research Applications
1-{[1-(Naphthalene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole has a wide range of scientific research applications:
-
Chemistry
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in click chemistry for the synthesis of bioconjugates and polymers .
-
Biology
- Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
- Studied for its interactions with biomolecules, including proteins and nucleic acids .
-
Medicine
- Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
- Evaluated for its antimicrobial properties against various bacterial and fungal strains .
-
Industry
- Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.
- Applied in the synthesis of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound targets enzymes such as kinases and proteases, inhibiting their activity and disrupting cellular processes.
- It can also bind to nucleic acids, affecting gene expression and replication .
-
Pathways Involved
- In cancer cells, the compound inhibits signaling pathways such as the PI3K/Akt/mTOR pathway, leading to apoptosis and reduced cell proliferation.
- In microbial cells, it disrupts cell wall synthesis and protein function, resulting in cell death .
Comparison with Similar Compounds
1-{[1-(Naphthalene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1,2,3-Triazole: A basic triazole structure with similar chemical properties but lacks the additional functional groups present in the target compound.
1,2,4-Triazole: An isomer of 1,2,3-triazole with different chemical reactivity and biological activity.
Naphthalene Derivatives: Compounds containing the naphthalene ring but without the azetidine and triazole rings.
-
Uniqueness
- The presence of the naphthalene, azetidine, and triazole rings in a single molecule provides unique chemical and biological properties.
- The compound’s ability to undergo diverse chemical reactions and its potential applications in various fields make it a valuable research target .
Properties
IUPAC Name |
naphthalen-1-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17(16-7-3-5-14-4-1-2-6-15(14)16)20-10-13(11-20)12-21-9-8-18-19-21/h1-9,13H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTITUUKWROWEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)CN4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-[[4-prop-2-enyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2584747.png)
![N-[(2,4-difluorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2584748.png)
![N-(4-cyanophenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2584749.png)
![Ethyl 4-((4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2584750.png)
![3-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)propanamide hydrochloride](/img/structure/B2584752.png)

![N-[4-(Aminomethyl)phenyl]-4-ethylbenzamide](/img/structure/B2584758.png)
![4-(2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide](/img/structure/B2584760.png)


![3-fluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2584764.png)

![2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B2584766.png)
